molecular formula C17H28ClNO2 B2994809 1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochloride CAS No. 1185686-11-6

1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochloride

Cat. No. B2994809
CAS RN: 1185686-11-6
M. Wt: 313.87
InChI Key: CKMQMPQSOAULPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochloride, also known as Dexmedetomidine hydrochloride, is a highly selective α2-adrenergic receptor agonist. It is widely used in clinical practice as a sedative and analgesic agent, especially in intensive care units and surgical settings. The purpose of

Mechanism of Action

1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochlorideine hydrochloride exerts its effects by selectively activating α2-adrenergic receptors in the central nervous system. This leads to a decrease in sympathetic nervous system activity and an increase in parasympathetic nervous system activity, resulting in sedation, analgesia, and anxiolysis. It also has an effect on the locus coeruleus, which is involved in the regulation of sleep and wakefulness.
Biochemical and Physiological Effects:
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochlorideine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of norepinephrine and dopamine, increase the release of acetylcholine, and decrease the release of glutamate. It has also been shown to decrease heart rate, blood pressure, and cardiac output, and increase diuresis.

Advantages and Limitations for Lab Experiments

1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochlorideine hydrochloride has a number of advantages for use in lab experiments. It has a high degree of selectivity for α2-adrenergic receptors, which allows for precise control over its effects. It also has a relatively short half-life, which allows for rapid onset and offset of its effects. However, it can be difficult to administer and monitor in lab settings, and its effects can be highly variable depending on the dose and route of administration.

Future Directions

There are a number of potential future directions for research on 1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochlorideine hydrochloride. One area of interest is its potential use in the treatment of pain, anxiety, and delirium in various settings. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the development of more selective α2-adrenergic receptor agonists with improved pharmacokinetic properties.

Synthesis Methods

1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochlorideine hydrochloride can be synthesized through a multi-step process involving the reaction of 2,2,2-trifluoro-N-(2-pyridylmethyl)acetamide with cyclohexanone, followed by the reaction of the resulting intermediate with p-tolyl magnesium bromide, and finally, the reaction of the resulting product with hydrochloric acid. The yield of the final product is approximately 50%.

Scientific Research Applications

1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochlorideine hydrochloride has been extensively studied in both preclinical and clinical settings. In preclinical studies, it has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function. In clinical studies, it has been used as a sedative and analgesic agent in various settings, including intensive care units, surgical procedures, and diagnostic imaging. It has also been investigated for its potential use in the treatment of pain, anxiety, and delirium.

properties

IUPAC Name

1-[cyclohexyl(methyl)amino]-3-(4-methylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-14-8-10-17(11-9-14)20-13-16(19)12-18(2)15-6-4-3-5-7-15;/h8-11,15-16,19H,3-7,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMQMPQSOAULPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN(C)C2CCCCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochloride

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